molecular formula C13H7N3O2 B14490299 9-Diazo-2-nitro-9H-fluorene CAS No. 63621-14-7

9-Diazo-2-nitro-9H-fluorene

Cat. No.: B14490299
CAS No.: 63621-14-7
M. Wt: 237.21 g/mol
InChI Key: OEYYAGXZEUKYIN-UHFFFAOYSA-N
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Description

9-Diazo-2-nitro-9H-fluorene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. The compound is known for its distinctive reactivity, making it a valuable intermediate in organic synthesis. The presence of both diazo and nitro groups in its structure imparts unique chemical properties that are exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diazo-2-nitro-9H-fluorene typically involves the diazotization of 2-nitrofluorene. This process can be achieved by treating 2-nitrofluorene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the diazo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

9-Diazo-2-nitro-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: These reactions are typically carried out in the presence of a catalyst such as a transition metal complex.

    Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used to replace the diazo group.

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Diazo-2-nitro-9H-fluorene involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and the creation of complex molecular structures. The diazo group can also participate in cycloaddition reactions, forming stable heterocyclic compounds .

Properties

CAS No.

63621-14-7

Molecular Formula

C13H7N3O2

Molecular Weight

237.21 g/mol

IUPAC Name

9-diazo-2-nitrofluorene

InChI

InChI=1S/C13H7N3O2/c14-15-13-11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H

InChI Key

OEYYAGXZEUKYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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